molecular formula C14H11ClO2 B1358982 2-Chloro-3'-methoxybenzophenone CAS No. 890098-07-4

2-Chloro-3'-methoxybenzophenone

Cat. No. B1358982
M. Wt: 246.69 g/mol
InChI Key: FNIKCZVQKULCBF-UHFFFAOYSA-N
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Description

2-Chloro-3’-methoxybenzophenone is a chemical compound with the molecular formula C14H11ClO2 and a molecular weight of 246.69 . Its IUPAC name is (2-chlorophenyl)(3-methoxyphenyl)methanone .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3’-methoxybenzophenone can be represented by the linear formula C14H11ClO2 . The InChI code for this compound is 1S/C14H11ClO2/c1-17-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15/h2-9H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-3’-methoxybenzophenone are not detailed in the literature, compounds of this nature are often involved in Friedel-Crafts reactions . These reactions involve the introduction of an alkyl group onto the benzene ring .

Scientific Research Applications

  • Analytical Method Development for Benzophenone Derivatives : A method using dispersive liquid-liquid microextraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed to determine benzophenone-3 and its metabolites in human serum. This method is crucial for analyzing the absorption and metabolism of benzophenone derivatives in humans (Tarazona, Chisvert, & Salvador, 2013).

  • Environmental Monitoring of UV Filters : Another study developed a solid-phase extraction followed by LC-MS/MS to detect hydroxylated benzophenone UV absorbers in environmental water samples. This is essential for monitoring environmental exposure to these compounds (Negreira et al., 2009).

  • Stability and By-Products in Chlorinated Water : Research on the stability of UV filters like benzophenone-3 in chlorinated water identified halogenated by-products using gas chromatography-mass spectrometry. This study is relevant for understanding the environmental impact of these chemicals (Negreira et al., 2008).

  • Photochemical Studies for Organic Synthesis : Photochemistry of certain benzophenone derivatives has been studied for potential applications in synthetic organic chemistry. These studies focus on understanding the photochemical reactions of these compounds (Plíštil et al., 2006).

  • Metabolism and Toxicity Studies : Extensive research has been done on the metabolism and potential toxicity of benzophenone derivatives, particularly concerning their absorption and bioavailability in different organisms. This includes studies on rats and the identification of various metabolites (Okereke, Abdel-Rhaman, & Friedman, 1994).

  • Reproductive Toxicity Investigations : Some studies have focused on the reproductive toxicity of benzophenone-3, examining its impact on human and animal reproductive health (Ghazipura et al., 2017).

  • Derivatives in Organic Polymers : Research on the electrical properties of organic polymers derived from benzophenone derivatives has also been conducted. This is important for the development of semiconducting materials and understanding their electrical behavior (Kale & Gurnule, 2012).

properties

IUPAC Name

(2-chlorophenyl)-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-17-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIKCZVQKULCBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641484
Record name (2-Chlorophenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3'-methoxybenzophenone

CAS RN

890098-07-4
Record name (2-Chlorophenyl)(3-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Yoshida, J Ohshita, A Kunai - Bulletin of the Chemical Society of …, 2010 - journal.csj.jp
… , the insertion into a chlorine– carbonyl ·-bond took place smoothly by the reaction of benzyne with 3-methoxybenzoyl chloride in THF at 0C, giving 2-chloro-3¤-methoxybenzophenone …
Number of citations: 164 www.journal.csj.jp
H Yoshida, Y Mimura, J Ohshita, A Kunai - Chemical communications, 2007 - pubs.rsc.org
Arynes were found to insert into carbon–halogen σ-bonds of various acid halides, enabling acyl and halogen moieties to be introduced simultaneously into adjacent positions of …
Number of citations: 42 pubs.rsc.org

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